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molecular formula C8H18O4 B1664029 2,5-Dimethyl-2,5-dihydroperoxyhexane CAS No. 3025-88-5

2,5-Dimethyl-2,5-dihydroperoxyhexane

Cat. No. B1664029
M. Wt: 178.23 g/mol
InChI Key: JGBAASVQPMTVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04075236

Procedure details

Sodium hydroxide (25% aqueous solution), 2-ethylhexanoyl chloride (93%), 2,5-dimethyl-2,5-dihydroperoxyhexane (70%) are introduced into the mixing reactor (21) along with an aliphatic organic solvent (hexane, heptane etc.) at the rate of 51 lbs/hr, 31 lbs/hr and 38 lbs/hr respectively. The temperature in the reaction zone 21 is maintained at about 30° C and that in the after reaction zone 22 at about 20° C. The product 2,5-dimethyl-2,5-di(2-ethylhexanoylperoxy)hexane is obtained at the rate of about 50 lbs/hr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 21 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aliphatic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]([CH:5]([CH2:9][CH2:10][CH2:11][CH3:12])[C:6](Cl)=[O:7])[CH3:4].[CH3:13][C:14]([O:23][OH:24])([CH2:16][CH2:17][C:18]([CH3:22])([O:20][OH:21])[CH3:19])[CH3:15]>>[CH3:15][C:14]([O:23][O:24][C:6](=[O:1])[CH:5]([CH2:3][CH3:4])[CH2:9][CH2:10][CH2:11][CH3:12])([CH2:16][CH2:17][C:18]([CH3:22])([O:20][O:21][C:6](=[O:7])[CH:5]([CH2:3][CH3:4])[CH2:9][CH2:10][CH2:11][CH3:12])[CH3:19])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)Cl)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CCC(C)(OO)C)OO
Name
( 21 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
aliphatic
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that in the after reaction zone 22 at about 20° C

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CCC(C)(OOC(C(CCCC)CC)=O)C)OOC(C(CCCC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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